molecular formula C11H13ClN2O2 B1657896 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride CAS No. 58555-22-9

3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride

Cat. No.: B1657896
CAS No.: 58555-22-9
M. Wt: 240.68
InChI Key: ZUAZLXZWBKHAFW-UHFFFAOYSA-N
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Description

The compound “3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods . One common method is the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl . Another method involves the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H12N2O2 . The molecular weight is 204.23 .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Advantages and Limitations for Lab Experiments

3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride has several advantages and limitations for lab experiments. One advantage is that this compound can be synthesized in a relatively simple two-step process. Another advantage is that this compound has been found to be a useful tool in biochemical and physiological research due to its ability to selectively inhibit enzymes and regulate gene expression. One limitation of this compound is that it is a synthetic compound and its effects may not be fully understood.

Future Directions

In the future, 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride may be used to develop new drugs and therapies for a variety of diseases and conditions. Additionally, this compound may be used to study the mechanisms of action of existing drugs and to develop new drugs with improved efficacy. This compound may also be used to study the regulation of gene expression and to develop new methods for controlling gene expression. Finally, this compound may be used to study the biochemical and physiological effects of compounds and to develop new compounds with improved efficacy.

Synthesis Methods

3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride can be synthesized through a two-step process. The first step involves the reaction of 2-methyl-3H-benzimidazol-1-ium-1-yl propanoic acid with aqueous hydrochloric acid to form this compound. The second step involves the reaction of this compound with aqueous sodium hydroxide to form a sodium salt of this compound. The reaction conditions for both steps should be carefully monitored in order to ensure the desired product is obtained.

Scientific Research Applications

3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride has been used in a variety of scientific research applications, including the study of enzyme inhibition and the regulation of gene expression. This compound has been found to be a useful tool in biochemical and physiological research due to its ability to selectively inhibit enzymes and regulate gene expression.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride involves the reaction of 2-methyl-3H-benzimidazole with chloroacetic acid to form 3-(2-methyl-3H-benzimidazol-1-yl)propanoic acid, which is then converted to its chloride salt by reaction with thionyl chloride.", "Starting Materials": [ "2-methyl-3H-benzimidazole", "chloroacetic acid", "thionyl chloride" ], "Reaction": [ "Step 1: 2-methyl-3H-benzimidazole is reacted with chloroacetic acid in the presence of a suitable solvent and a catalyst to form 3-(2-methyl-3H-benzimidazol-1-yl)propanoic acid.", "Step 2: The resulting 3-(2-methyl-3H-benzimidazol-1-yl)propanoic acid is then reacted with thionyl chloride in the presence of a suitable solvent to form 3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride." ] }

58555-22-9

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68

IUPAC Name

3-(2-methyl-3H-benzimidazol-1-ium-1-yl)propanoic acid;chloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11(14)15;/h2-5H,6-7H2,1H3,(H,14,15);1H

InChI Key

ZUAZLXZWBKHAFW-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2N1)CCC(=O)O.[Cl-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N1)CCC(=O)O.[Cl-]

Origin of Product

United States

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